3-{(5Z)-5-[4-(dimethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid
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Overview
Description
3-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound belongs to the thiazolidinone class, which is characterized by a thiazolidine ring fused with a carbonyl group. The presence of a dimethylamino group and a propanoic acid moiety further enhances its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID typically involves the condensation of 4-dimethylaminobenzaldehyde with rhodanine derivatives under acidic conditions. The reaction is carried out in the presence of acetic acid, which acts as a catalyst and solvent. The resulting intermediate is then subjected to further reactions to introduce the propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Advanced techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
3-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its antitumor, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of tumor growth or the reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-Dimethylamino)phenyl]-1,3-cyclohexanedione
- 5-[(4-Fluorophenyl)-1,3-cyclohexanedione
- 5-[(3,4-Methylenedioxy)phenyl]-1,3-cyclohexanedione
Uniqueness
Compared to these similar compounds, 3-[(5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]PROPANOIC ACID stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H16N2O3S2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
3-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H16N2O3S2/c1-16(2)11-5-3-10(4-6-11)9-12-14(20)17(15(21)22-12)8-7-13(18)19/h3-6,9H,7-8H2,1-2H3,(H,18,19)/b12-9- |
InChI Key |
GKOFEHBEXPYGCD-XFXZXTDPSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O |
Origin of Product |
United States |
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